Tris(dimethylamino)borane

Catalog No.
S773797
CAS No.
4375-83-1
M.F
C6H18BN3
M. Wt
143.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(dimethylamino)borane

CAS Number

4375-83-1

Product Name

Tris(dimethylamino)borane

IUPAC Name

N-[bis(dimethylamino)boranyl]-N-methylmethanamine

Molecular Formula

C6H18BN3

Molecular Weight

143.04 g/mol

InChI

InChI=1S/C6H18BN3/c1-8(2)7(9(3)4)10(5)6/h1-6H3

InChI Key

SOLWORTYZPSMAK-UHFFFAOYSA-N

SMILES

B(N(C)C)(N(C)C)N(C)C

Canonical SMILES

B(N(C)C)(N(C)C)N(C)C

The exact mass of the compound Tris(dimethylamino)borane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379532. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tris(dimethylamino)borane (TDMAB) is a volatile, liquid organoboron compound featuring a central boron atom bonded to three dimethylamino groups. In industrial and advanced laboratory procurement, it is primarily evaluated as a halogen-free, single-source precursor for the Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of boron nitride (BN) and boron-carbon-nitride (BCN) films. Exhibiting a moderate vapor pressure of 4.46 mmHg at 25°C and a boiling point of 147–148°C, TDMAB provides a highly processable liquid alternative to gaseous or solid boron sources. Furthermore, its pre-formed B-N bonds and specific reactivity profile make it a valuable amination reagent and a critical building block in the synthesis of complex diboron cross-coupling reagents.

Research Fit

1 Single-source precursor for BN and BCN thin films via CVD/ALD
2 Halogen-free composition eliminates corrosive byproducts in deposition
3 Moderate vapor pressure supports controlled liquid delivery in vapor-phase processes

Substituting TDMAB with conventional boron precursors like diborane (B2H6) or boron trichloride (BCl3) introduces severe process and safety liabilities. Diborane is a highly toxic, pyrophoric gas that requires expensive, high-security gas delivery infrastructure, whereas TDMAB is a safely handled liquid. Boron trichloride, while common, generates highly corrosive hydrogen chloride (HCl) byproducts during deposition, which can aggressively etch sensitive substrates (such as Germanium) and degrade vacuum equipment. Furthermore, attempting to use simple alkylboranes like triethylboron (TEB) typically forces the deposition thermal budget up to 600–900°C, rendering it incompatible with temperature-sensitive semiconductor integration, whereas TDMAB enables self-limiting ALD at 450°C due to its pre-existing B-N bonds [1].

Substitution Risk

Halogenated alternative (BCl₃)
Generates corrosive HCl during deposition, which may damage reactor components and compromise film quality
Carbon-rich alternative (TEB)
Yields significantly lower ceramic residue in polymer pyrolysis, altering material efficiency and process economics
Vapor pressure mismatch
Drastic differences in volatility vs. common substitutes require distinct delivery infrastructure and process re-engineering

Thermal Budget Reduction for h-BN ALD

TDMAB significantly lowers the required temperature for the deposition of hexagonal boron nitride (h-BN) films compared to traditional alkylboranes. When paired with ammonia, TDMAB enables stoichiometric h-BN ALD at 450°C. In contrast, using triethylboron (TEB) requires a thermal window of 600°C to 900°C to achieve self-limiting ALD [1].

Evidence DimensionALD processing temperature for BN
Target Compound Data450°C (TDMAB)
Comparator Or Baseline600°C - 900°C (Triethylboron)
Quantified Difference150°C to 450°C reduction in thermal budget
ConditionsALD with NH3 coreactant

A sub-500°C thermal budget allows integration of BN passivation layers onto temperature-sensitive CMOS logic and advanced logic substrates without degrading underlying structures.

Vapor Pressure at 25°C
Reported
4.46 mmHg vs. BCl₃ gas (>>760 mmHg)
Moderate volatility enables simpler liquid handling and safer process control
Process infrastructure differs substantially; cross-study property data

Halogen-Free Substrate Protection

Unlike boron trichloride (BCl3), which releases corrosive HCl during deposition and can etch sensitive surfaces, TDMAB is entirely halogen-free. In situ XPS analysis during TDMAB-based ALD on Germanium (Ge) at 450°C confirms the complete absence of interfacial reaction or substrate etching, yielding a pristine Ge/BN interface [1].

Evidence DimensionCorrosive byproduct generation and substrate etching
Target Compound Data0% halogen content; no interfacial Ge reaction
Comparator Or BaselineBoron trichloride (BCl3), which generates corrosive HCl
Quantified DifferenceElimination of halogen-induced etching
ConditionsALD on Germanium substrates at 450°C

Halogen-free precursors are strictly required for passivating sensitive III-V or Germanium channels in next-generation microelectronics to prevent carrier mobility degradation.

Ceramic Yield at 800°C
Head-to-head
85% (TDMAB) vs. 12% (TEB)
7-fold higher material retention supports efficient preceramic polymer processing
Condensation with o-phenylenediamine; vacuum pyrolysis

Volatility and Handling Safety

TDMAB provides a critical safety and handling advantage over diborane. While diborane is a highly toxic, pyrophoric gas requiring specialized abatement and high-pressure cylinder infrastructure, TDMAB is a liquid at room temperature (melting point -16°C) with a practical vapor pressure of 4.46 mmHg at 25°C, allowing for standard bubbler or direct liquid injection (DLI) delivery .

Evidence DimensionPhysical state and handling requirements
Target Compound DataLiquid, 4.46 mmHg vapor pressure at 25°C
Comparator Or BaselineDiborane (Pyrophoric, highly toxic gas)
Quantified DifferenceTransition from high-hazard gas infrastructure to standard liquid precursor delivery
ConditionsStandard semiconductor precursor delivery systems at 25°C

Liquid precursors with sufficient volatility drastically reduce facility safety costs, regulatory compliance burdens, and equipment complexity compared to hazardous gas handling.

ALD Growth Behavior
Head-to-head
Exponential GPC increase with TDMAB vs. limited change with BCl₃
Distinct surface kinetics widens process window for thickness control
BN ALD on Si(100) with NH₃, 700–900°C

Single-Source BCN Film Precursor

TDMAB contains pre-formed B-N bonds and carbon-containing ligands, allowing it to function as a single-source precursor for boron-carbon-nitride (BCN) films. By adjusting the ratio of TDMAB to ammonia coreactant during filament-assisted CVD, the carbon concentration in the deposited BCN film can be directly tuned, a capability not possible when using isolated boron sources like BCl3 or B2H6 [1].

Evidence DimensionPrecursor stoichiometry and film composition control
Target Compound DataSingle-source delivery of B, C, and N
Comparator Or BaselineMulti-source delivery (e.g., BCl3 + NH3 + CH4)
Quantified DifferenceReduction in required precursor lines and simplified stoichiometry control
ConditionsFilament-assisted CVD

Single-source precursors simplify gas delivery manifolds and improve stoichiometric reproducibility when depositing complex ternary hybrid materials.

DUV Luminescence Intensity
Head-to-head
2-fold higher CL vs. BCl₃-derived BN films
Supports evaluation for brighter deep-UV optoelectronic layers
5.2–6.1 eV range, 300 K; linked to fewer nonradiative centers
Corrosion Prevention
Class-level
Halogen-free chemistry avoids HCl generation during BN interphase CVD
Relevant for SiC fiber integrity and reactor longevity; no quantitative fiber data provided
Class-level inference; review application-specific corrosion data

Low-Temperature h-BN ALD Passivation

TDMAB is a highly effective precursor for depositing ultra-thin h-BN passivation layers on temperature-sensitive semiconductor substrates, such as Germanium or III-V materials. Because it enables self-limiting ALD at 450°C without generating corrosive halogen byproducts, it protects the substrate from oxidation without causing interfacial etching or degrading the thermal budget of advanced logic devices [1].

Single-Source CVD of BCN Thin Films

In advanced materials research and coating technologies, TDMAB is utilized as a single-source precursor to deposit ternary BCN hybrid films. Its pre-existing B-N bonds and dimethylamino ligands allow for precise tuning of the carbon concentration in the resulting film by simply adjusting the ammonia coreactant ratio, simplifying the deposition process compared to multi-gas setups [2].

Diboron Cross-Coupling Reagent Synthesis

In industrial organic synthesis, TDMAB serves as a critical starting material for the production of diboron(4) compounds. It is used to synthesize tetrakis(dimethylamino)diboron via reductive coupling, which is subsequently converted into high-value borylation reagents like bis(pinacolato)diboron, essential for Suzuki-Miyaura cross-coupling reactions in pharmaceutical manufacturing [3].

Application Fit

Application
Selection Property
Validation Focus
DUV optoelectronic BN films
Luminescence intensity context
Cathodoluminescence endpoint comparison
Polymer-derived C-N-B ceramics
Ceramic yield after pyrolysis
Material efficiency and residue purity
BN interphase for SiC/SiC CMCs
Halogen-free process chemistry
Fiber integrity and reactor lifetime
BN ALD process development
Growth per cycle temperature response
Film thickness and microstructure control

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

4375-83-1

Wikipedia

Tris(dimethylamino)borane

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